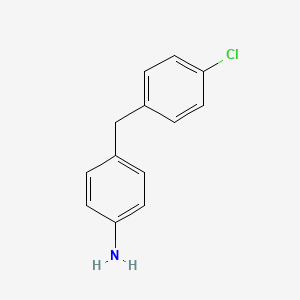

4-(4-Chlorobenzyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWJBPNVDRSJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300419 | |

| Record name | 4-(4-chlorobenzyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50275-07-5 | |

| Record name | NSC136930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-chlorobenzyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chlorobenzyl Aniline

Classical Approaches to Carbon-Nitrogen Bond Formation in Benzyl (B1604629) Aniline (B41778) Synthesis

Traditional methods for the synthesis of benzyl anilines, including 4-(4-Chlorobenzyl)aniline, have historically relied on robust and well-established reactions such as reductive amination and, where applicable, nucleophilic aromatic substitution.

Reductive Amination Strategies for 4-(4-Chlorobenzyl)aniline Precursors

Reductive amination is a widely employed and efficient method for the synthesis of 4-(4-Chlorobenzyl)aniline. This process typically involves a two-step sequence. The initial step is the condensation of 4-chlorobenzaldehyde (B46862) with aniline to form the corresponding imine, specifically (E)-N-(4-chlorobenzylidene)aniline. This reaction is often carried out by refluxing the aldehyde and amine, sometimes with the addition of a catalytic amount of acid.

The second step is the reduction of the formed imine to the target secondary amine, 4-(4-Chlorobenzyl)aniline. A variety of reducing agents can be employed for this transformation, each with its own set of reaction conditions and substrate compatibility.

Common Reducing Agents for Imine Reduction:

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A mild and common reducing agent, typically added after imine formation is complete to avoid reduction of the starting aldehyde. |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol | Less reactive than NaBH₄, allowing for in-situ reduction as it is less likely to reduce the aldehyde. Often used with a Lewis acid to enhance reactivity. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | A mild and selective reducing agent, often used for one-pot reductive amination reactions. It is sensitive to water. |

This classical approach offers a reliable and straightforward route to 4-(4-Chlorobenzyl)aniline, with the primary precursors being readily available.

Nucleophilic Aromatic Substitution Routes for Chlorobenzyl Anilines

Nucleophilic aromatic substitution (SNAr) is another classical method for the formation of carbon-nitrogen bonds. However, its application in the synthesis of 4-(4-Chlorobenzyl)aniline is significantly limited. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group.

In the case of precursors to 4-(4-Chlorobenzyl)aniline, such as 4-chlorobenzyl chloride, the chlorophenyl ring lacks the necessary strong electron-withdrawing groups to facilitate a nucleophilic attack by aniline via the SNAr pathway. The presence of a chlorine atom alone is insufficient to activate the ring for this type of substitution under standard conditions. Consequently, direct nucleophilic aromatic substitution is not a synthetically viable or commonly employed route for the preparation of this specific compound.

Modern Catalytic Protocols in the Synthesis of 4-(4-Chlorobenzyl)aniline

The advent of transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to many classical methods.

Transition Metal-Catalyzed Amination Reactions

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. In the context of 4-(4-Chlorobenzyl)aniline synthesis, this would involve the coupling of a 4-chlorobenzyl halide with aniline.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Representative Components in Buchwald-Hartwig Amination:

| Component | Examples | Role in the Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and influences catalytic activity and scope. |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Facilitates the deprotonation of the amine, enabling its coordination to the palladium complex. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

This methodology allows for the formation of 4-(4-Chlorobenzyl)aniline under relatively mild conditions and with high functional group tolerance.

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type reaction, represents an older but still relevant catalytic approach. nih.gov Traditionally, these reactions require harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. wikipedia.org

The Goldberg reaction, a variation of the Ullmann condensation, specifically involves the coupling of an aniline with an aryl halide. wikipedia.org The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

While modern advancements have led to the development of milder copper-catalyzed amination protocols using soluble copper catalysts and various ligands, these reactions can still be more demanding than their palladium-catalyzed counterparts. For the synthesis of 4-(4-Chlorobenzyl)aniline, a copper-catalyzed approach would likely involve the reaction of a 4-chlorobenzyl halide with aniline in the presence of a copper catalyst and a base at elevated temperatures.

Organocatalytic Approaches to 4-(4-Chlorobenzyl)aniline Scaffolds

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. For the synthesis of 4-(4-Chlorobenzyl)aniline and related scaffolds, organocatalytic reductive amination represents a key strategy. This process typically involves the condensation of an amine (4-chloroaniline) with a carbonyl compound (4-chlorobenzaldehyde) to form an imine intermediate, which is then reduced in situ.

Chiral phosphoric acids are a prominent class of organocatalysts that have been successfully employed in the enantioselective reductive amination of ketones with aromatic amines. rsc.org In these reactions, the chiral phosphoric acid activates the imine intermediate towards reduction, often by a hydrogen donor like a Hantzsch ester or a benzothiazoline, thereby controlling the stereochemistry of the final amine product. rsc.org While direct examples for the synthesis of 4-(4-Chlorobenzyl)aniline using this method are specific, the principle is broadly applicable to the synthesis of chiral diarylmethanes. The reaction proceeds through the activation of the C=N bond of the imine by the Brønsted acid catalyst, facilitating hydride transfer from the reductant.

The table below summarizes representative organocatalysts and their applications in reactions relevant to the formation of amine scaffolds.

| Organocatalyst Type | Example Catalyst | Relevant Reaction | Key Features |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate) | Enantioselective Reductive Amination | High enantioselectivity, metal-free, mild conditions. rsc.org |

| Secondary Amine | (2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone | Enantioselective Alkylation of Anilines | Forms chiral benzylic stereocenters via iminium ion activation. princeton.edu |

| Thiourea Derivatives | Planar Chiral Bis(thiourea) Catalysts | Asymmetric Henry (nitroaldol) Reaction | Activates electrophiles through hydrogen bonding. thieme-connect.de |

Photoredox Catalysis in C-N Bond Formation for Chlorobenzyl Anilines

Visible-light photoredox catalysis has revolutionized synthetic chemistry by enabling the formation of challenging chemical bonds under exceptionally mild conditions. princeton.edu This strategy utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. For the synthesis of chlorobenzyl anilines, photoredox catalysis offers a potential pathway for direct C-N cross-coupling.

A plausible, though not yet specifically documented, approach could involve the coupling of an aniline derivative with a benzyl radical precursor. In a typical catalytic cycle, the photocatalyst (e.g., an iridium or ruthenium complex) is excited by light. This excited-state catalyst can then oxidize an amine, like 4-chloroaniline (B138754), to form a radical cation, or reduce a benzyl species (e.g., 4-chlorobenzyl bromide) to generate a benzyl radical. The subsequent radical-radical or radical-nucleophile coupling would form the desired C-N bond. The development of dual catalytic systems, combining a photocatalyst with a nickel catalyst, has proven particularly effective for C-N cross-coupling reactions, expanding the scope to include a wide range of aryl halides and amines. princeton.edu

This methodology avoids the harsh reagents and high temperatures often associated with traditional cross-coupling methods, offering a more sustainable alternative.

| Photocatalyst | Excitation Wavelength (λmax) | Catalyst Type | Application in C-N Bond Formation |

|---|---|---|---|

| [Ir(ppy)₃] (fac-Tris(2-phenylpyridine)iridium(III)) | ~460 nm (Blue light) | Iridium Polypyridyl Complex | Widely used in metallaphotoredox C-N coupling reactions. princeton.edu |

| [Ru(bpy)₃]Cl₂ (Tris(2,2'-bipyridyl)ruthenium(II) chloride) | ~452 nm (Blue light) | Ruthenium Polypyridyl Complex | One of the foundational catalysts for photoredox synthesis. princeton.edu |

| Eosin Y | ~518 nm (Green light) | Organic Dye | Metal-free catalysis for various transformations, including C-N bond formation. |

| 3DPAFIPN | ~420 nm (Blue light) | Organic Dye (Acridinium) | Strongly oxidizing catalyst used for generating radical intermediates from stable precursors. organic-chemistry.org |

Green Chemistry Principles in 4-(4-Chlorobenzyl)aniline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of 4-(4-Chlorobenzyl)aniline, these principles guide the development of methodologies that are not only efficient but also environmentally responsible.

Solvent-Free and Aqueous Medium Syntheses

A primary focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Research into the synthesis of N-alkylated anilines has demonstrated the viability of solvent-free conditions, often enhanced by microwave irradiation. ijpsr.com This technique can significantly reduce reaction times and avoid the use of toxic solvents. ijpsr.com Solid-state reactions, such as the condensation of an aldehyde and an amine to form an imine intermediate without any solvent, represent another highly effective green approach. researchgate.net

Alternatively, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have limited solubility in water, the use of water-cosolvent mixtures or phase-transfer catalysis can facilitate reactions. For instance, electrochemical methods for modifying 4-chloroaniline have been successfully carried out in water/acetonitrile (B52724) mixtures, demonstrating the potential for aqueous systems in aniline chemistry. rsc.org The synthesis of N-benzylaniline derivatives via reductive amination can also be performed in aqueous media, often leading to simplified workup procedures.

| Method | Solvent System | Energy Source | Green Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted N-Alkylation | Solvent-Free (on solid support) | Microwave Irradiation | Reduced reaction time, elimination of volatile organic solvents. | ijpsr.com |

| Solid-State Condensation | Solvent-Free | Mechanical Grinding / Room Temp | High efficiency, quantitative yield, no solvent waste. | researchgate.net |

| Electrochemical Oxidation | Water/Acetonitrile | Electricity | Use of aqueous medium, avoids bulk chemical oxidants. | rsc.org |

| Acid-Catalyzed Imine Synthesis | Minimal Methanol / Aqueous Acid | Microwave Irradiation | Reduced solvent use, environmentally benign catalyst. | researchgate.net |

Atom Economy and Process Efficiency in Industrial-Scale Preparation Research

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy minimizes the generation of byproducts, leading to less waste and more efficient use of resources.

The synthesis of 4-(4-Chlorobenzyl)aniline can be envisioned through several routes, each with a distinct atom economy. Two plausible methods are direct N-alkylation (a substitution reaction) and reductive amination (a condensation followed by an addition).

Route A: Direct N-Alkylation (Substitution) C₇H₆Cl₂ (4-chlorobenzyl chloride) + C₆H₆ClN (4-chloroaniline) → C₁₃H₁₂ClN (product) + HCl (byproduct)

Route B: Reductive Amination (Addition) C₇H₅ClO (4-chlorobenzaldehyde) + C₆H₆ClN (4-chloroaniline) + H₂ (reductant) → C₁₃H₁₂ClN (product) + H₂O (byproduct)

The atom economy for each process is calculated as follows: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100

The following table provides a quantitative comparison of these two synthetic routes.

| Parameter | Route A: Direct N-Alkylation | Route B: Reductive Amination |

|---|---|---|

| Reactants | 4-Chlorobenzyl chloride + 4-Chloroaniline | 4-Chlorobenzaldehyde + 4-Chloroaniline + H₂ |

| MW of Reactants (g/mol) | 161.03 + 127.57 = 288.60 | 140.57 + 127.57 + 2.02 = 270.16 |

| Desired Product | 4-(4-Chlorobenzyl)aniline | |

| MW of Product (g/mol) | 217.70 | |

| Byproducts | HCl (MW = 36.46) | H₂O (MW = 18.02) |

| Atom Economy Calculation | (217.70 / 288.60) * 100 | (217.70 / 270.16) * 100 |

| % Atom Economy | 75.43% | 80.58% |

As the data indicates, the reductive amination pathway exhibits a higher atom economy. The only byproduct is water, which is environmentally benign, whereas the N-alkylation route produces hydrogen chloride, a corrosive acid that must be neutralized, adding another step and generating salt waste. Catalytic processes, such as the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols, can achieve even higher efficiency and atom economy, further underscoring the importance of catalyst design in sustainable industrial synthesis. researchgate.net

Chemical Reactivity and Derivatization of 4 4 Chlorobenzyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The chemical behavior of 4-(4-Chlorobenzyl)aniline in electrophilic aromatic substitution (EAS) is primarily governed by the powerful activating and ortho-, para-directing nature of the amino (-NH₂) group. wikipedia.orgbyjus.com This group significantly increases the electron density of the aniline ring through resonance, making it highly susceptible to attack by electrophiles. wikipedia.org With the para-position occupied by the 4-chlorobenzyl substituent, electrophilic attack is exclusively directed to the ortho-positions (C2 and C6) of the aniline ring. The 4-chlorobenzyl group's electronic influence is minimal, though its steric bulk can affect the regioselectivity of substitution reactions.

The aniline ring is highly activated towards electrophilic halogenation. Reactions with reagents such as aqueous bromine are often rapid and can lead to poly-substituted products, as seen in the conversion of aniline to 2,4,6-tribromoaniline. byjus.com Consequently, achieving controlled monohalogenation of anilines requires milder and more controlled conditions. libretexts.orgyoutube.com

For 4-(4-Chlorobenzyl)aniline, halogenation is expected to occur at the available ortho-positions. To ensure mono-substitution, strategies such as employing less polar solvents, using milder halogenating agents, or lowering the reaction temperature are necessary. A common and effective method to control the reactivity is the temporary protection of the amino group via acetylation. The resulting acetamido group is less activating, which allows for more selective substitution. libretexts.org

| Substrate | Reagent/Conditions | Major Product(s) |

|---|---|---|

| Aniline | Aqueous Br₂ | 2,4,6-tribromoaniline. byjus.comyoutube.com |

| Aniline | Br₂ in CCl₄ | 2-bromoaniline and 4-bromoaniline. youtube.com |

| 4-(4-Chlorobenzyl)aniline (Expected) | Mild Brominating Agent | 2-Bromo-4-(4-chlorobenzyl)aniline. |

Nitration: The direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids presents significant challenges. The strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. byjus.com This leads to the formation of undesired meta-isomers and oxidative byproducts.

To achieve selective ortho-nitration of 4-(4-Chlorobenzyl)aniline, the amino group must first be protected. Acetylation is the standard method, converting the amine to an acetanilide. wikipedia.org The resulting acetamido group remains an ortho-, para-director but is less activating and prevents protonation. Nitration of the protected compound would yield the 2-nitro derivative. Subsequent acidic or basic hydrolysis of the amide provides the desired 2-Nitro-4-(4-chlorobenzyl)aniline.

Sulfonation: The reaction of aniline with concentrated sulfuric acid at high temperatures (180-200°C) results in the formation of 4-aminobenzenesulfonic acid (sulfanilic acid). byjus.com This reaction proceeds via an initial acid-base reaction to form anilinium hydrogen sulfate, which then rearranges to the thermodynamically stable para-product. stackexchange.com

In the case of 4-(4-Chlorobenzyl)aniline, the para-position is blocked, forcing sulfonation to occur at an ortho-position. The sulfonyl group is sterically demanding, and its introduction adjacent to the bulky 4-chlorobenzyl group may be hindered. stackexchange.com This suggests that forcing conditions might be required to achieve ortho-sulfonation.

| Reaction | Reagent/Conditions | Intermediate/Product | Key Considerations |

|---|---|---|---|

| Nitration (Direct) | HNO₃ / H₂SO₄ | Anilinium ion formation | Leads to meta-products and oxidation. byjus.com |

| Nitration (Protected) | 1. Acetic anhydride (B1165640) 2. HNO₃ / H₂SO₄ 3. H₃O⁺, heat | 2-Nitro-4-(4-chlorobenzyl)aniline | Protects amine, directs substitution to the ortho position. |

| Sulfonation | Conc. H₂SO₄, heat | 2-Amino-5-(4-chlorobenzyl)benzenesulfonic acid | The para-position is blocked; steric hindrance at the ortho-position is a significant factor. |

Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom imparts both nucleophilic and basic character to the primary amine group, enabling it to participate in a diverse array of chemical transformations.

Acylation: The amino group of 4-(4-Chlorobenzyl)aniline acts as a potent nucleophile, readily reacting with acylating agents like acid chlorides and acid anhydrides to form stable N-substituted amides. scribd.com This reaction, particularly acetylation, is a cornerstone of synthetic strategy, often employed to protect the amine functionality during subsequent electrophilic substitution reactions. libretexts.org

Alkylation: The amine nitrogen can also be alkylated using agents such as alkyl halides. researchgate.net Controlling the extent of alkylation can be challenging, as the secondary amine product is often more nucleophilic than the primary amine, potentially leading to over-alkylation. However, modern catalytic methods allow for the selective N-alkylation of anilines with alcohols, providing a high-yield pathway to various N-substituted derivatives. rsc.org

| Reaction Type | Reagent | Product Class | Example Substrate & Product |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-Aryl Acetamide | Aniline → Acetanilide. libretexts.org |

| Acylation | Benzoyl Chloride | N-Aryl Benzamide | 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine → N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide. ekb.eg |

| Alkylation | Benzyl (B1604629) Alcohol | N-Alkylated Aniline | Aniline + Benzyl Alcohol → N-Benzylaniline. rsc.org |

Aromatic primary amines are quintessential precursors for diazotization reactions. Treatment of 4-(4-Chlorobenzyl)aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid at 0–5 °C, yields the corresponding 4-(4-Chlorobenzyl)benzenediazonium salt. acs.orgrsc.org This diazonium salt is an exceptionally versatile synthetic intermediate. The diazonio group (-N₂⁺) is an excellent leaving group and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions, providing access to a vast array of substituted aromatic compounds. libretexts.orgacs.org

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl. acs.org |

| Sandmeyer Reaction | CuBr / HBr | -Br. acs.org |

| Sandmeyer Reaction | CuCN / KCN | -CN. acs.org |

| Schiemann Reaction | HBF₄, heat | -F. libretexts.org |

| Iodination | KI | -I. acs.org |

| Hydrolysis | H₂O, heat | -OH. libretexts.org |

| Reduction | H₃PO₂ | -H. libretexts.org |

The primary amine of 4-(4-Chlorobenzyl)aniline undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. This equilibrium reaction is typically driven to completion by removing the water formed. The reaction of the related 4-chloroaniline (B138754) with 4-chlorobenzaldehyde (B46862) to produce 4-Chloro-N-(4-chlorobenzylidene)aniline serves as a direct analogue for the expected reactivity of 4-(4-Chlorobenzyl)aniline. lookchem.comnih.gov

| Reactant A | Reactant B (Carbonyl) | Product Class | Example Product Name |

|---|---|---|---|

| 4-Chloroaniline | 4-Chlorobenzaldehyde | Imine (Schiff Base) | 4-Chloro-N-(4-chlorobenzylidene)aniline. lookchem.comnih.gov |

| 4-(4-Chlorobenzyl)aniline (Expected) | Benzaldehyde | Imine (Schiff Base) | N-Benzylidene-4-(4-chlorobenzyl)aniline. |

Cross-Coupling Reactions of the Chlorobenzyl Moiety

The presence of a chlorine atom on the benzyl ring of 4-(4-chlorobenzyl)aniline opens up possibilities for several palladium- or nickel-catalyzed cross-coupling reactions. These reactions are foundational in synthetic organic chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be employed to modify the chlorobenzyl portion of 4-(4-chlorobenzyl)aniline. This reaction typically involves the coupling of an organohalide with a boronic acid or its ester, catalyzed by a palladium complex. In the context of 4-(4-chlorobenzyl)aniline, the aryl chloride of the chlorobenzyl group can react with various boronic acids to introduce new aryl or alkyl substituents.

Research on the Suzuki-Miyaura cross-coupling of benzylic halides with potassium aryltrifluoroborates has demonstrated the feasibility of such transformations. nih.gov While specific studies on 4-(4-chlorobenzyl)aniline are not extensively documented, analogous reactions with substituted benzyl halides provide insight into the expected reactivity. For instance, the coupling of benzyl bromide with potassium phenyltrifluoroborate using a PdCl2(dppf)·CH2Cl2 catalyst in a THF/H2O solvent system at 77 °C has been reported to yield diphenylmethane. nih.gov Given that aryl chlorides are generally less reactive than aryl bromides, more forcing conditions or more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos, might be necessary to achieve high yields with 4-(4-chlorobenzyl)aniline. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Halides

| Benzyl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | Diphenylmethane | 95 | nih.gov |

| Benzyl chloride | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | Diphenylmethane | 75 | nih.gov |

| 4-Methoxybenzyl bromide | Potassium 4-acetylphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 1-(4-(4-Methoxybenzyl)phenyl)ethan-1-one | 88 | nih.gov |

The Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.org In the case of 4-(4-chlorobenzyl)aniline, the chlorobenzyl moiety could potentially couple with various alkenes in the presence of a palladium catalyst and a base. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been shown to be effective, proceeding at room temperature and yielding 1,1-disubstituted olefins with high selectivity. nih.gov This suggests that a nickel-based catalytic system could be a promising approach for the Heck coupling of 4-(4-chlorobenzyl)aniline. The reaction is tolerant of a wide range of both benzyl chloride and alkene coupling partners. nih.gov

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction could be utilized to introduce an alkynyl functional group onto the chlorobenzyl ring of 4-(4-chlorobenzyl)aniline. While specific examples with this substrate are scarce, the general methodology is well-established for a wide array of aryl halides. organic-chemistry.org The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org

Table 2: Examples of Heck and Sonogashira Coupling with Related Substrates

| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| Heck | Benzyl chloride | 1-Octene | Ni(cod)₂ / PCy₂Ph | NaOtBu | Toluene | 1,1-Disubstituted olefin | nih.gov |

| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Diphenylacetylene | wikipedia.orgyoutube.com |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is known for its high functional group tolerance. The chlorobenzyl group of 4-(4-chlorobenzyl)aniline could be transformed into an organozinc reagent and then coupled with various aryl halides. Alternatively, 4-(4-chlorobenzyl)aniline itself could react with an organozinc compound. An efficient palladium-catalyzed process for the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides has been developed, highlighting the utility of this reaction for forming C(sp³)–C(sp²) bonds. nih.gov A notable development is the in situ formation of the organozinc reagent, allowing for a one-pot reaction between a benzyl halide and an aryl halide in the presence of zinc metal and a palladium catalyst in water. nih.gov

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds, though the high reactivity of Grignard reagents can limit functional group tolerance. wikipedia.org For 4-(4-chlorobenzyl)aniline, the chlorobenzyl moiety could be converted into a Grignard reagent and subsequently coupled with an aryl halide. Conversely, an aryl Grignard reagent could be coupled with the chlorobenzyl chloride. A nickel(II) pincer complex has been shown to catalyze the Kumada-Corriu-Tamao cross-coupling of nonactivated alkyl halides with aryl and heteroaryl Grignard reagents, demonstrating tolerance to a wide range of functional groups. nih.gov

Table 3: Illustrative Conditions for Negishi and Kumada Couplings

| Reaction | Substrate | Coupling Partner | Catalyst System | Solvent | Product Type | Reference |

| Negishi | Isopropylzinc bromide | 2-Bromoanisole | Pd(OAc)₂ / CPhos | THF | 2-Isopropylanisole | nih.gov |

| Negishi (in situ) | 3-Methoxybenzyl chloride | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ / Zn | Water | Unsymmetrical diarylmethane | nih.gov |

| Kumada | Octyl bromide | Phenylmagnesium chloride | [((Me)NN₂)NiCl] | THF | 1-Phenyloctane | nih.gov |

Hydrogenation and Reduction of the Benzyl Ring

The aromatic ring of the benzyl group in 4-(4-chlorobenzyl)aniline can undergo hydrogenation under specific catalytic conditions, leading to the formation of a cyclohexylmethyl group. Generally, the reduction of aromatic rings requires more forcing conditions than the hydrogenation of alkenes or alkynes, often necessitating high pressures of hydrogen gas and active catalysts such as platinum, palladium, or nickel. msu.edulibretexts.org

Catalytic hydrogenation can also be employed to cleave the benzyl group entirely (hydrogenolysis), although the conditions can often be tuned to favor ring reduction. For instance, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like formic acid is a method for the removal of O-benzyl protective groups, which is analogous to the C-N bond in the target molecule. organic-chemistry.org Selective reduction of an alkene in the presence of benzyl ether and benzylamine (B48309) functionalities has been achieved using Lindlar's catalyst, indicating that with careful selection of the catalyst and conditions, specific transformations can be targeted. nih.gov

The reduction of a benzylic carbonyl group to a methylene (B1212753) group can be achieved through catalytic hydrogenation over a palladium catalyst. chemistry.coach While not directly applicable to the benzyl ring itself, this illustrates the reactivity of the benzylic position. For the reduction of the aromatic ring, conditions such as high-pressure hydrogenation with a rhodium-on-carbon catalyst may be employed.

Table 4: General Conditions for Catalytic Hydrogenation of Aromatic Rings

| Substrate Type | Catalyst | Hydrogen Source | Conditions | Product Type | Reference |

| Benzene (B151609) | Pt, Pd, or Ni | H₂ (high pressure) | High temperature | Cyclohexane | msu.edu |

| Substituted Benzene | Rh/C | H₂ | High pressure | Substituted Cyclohexane | msu.edu |

| Benzyl ether | Pd/C | Formic acid | Room temperature | Debenzylated alcohol | organic-chemistry.org |

4 4 Chlorobenzyl Aniline As a Strategic Precursor in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds Incorporating the 4-(4-Chlorobenzyl)aniline Scaffold

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. However, the specific use of 4-(4-Chlorobenzyl)aniline as a foundational building block for many common heterocyclic cores is not prominently featured in published research.

Indole (B1671886) and Quinoline (B57606) Derivatives

The construction of indole and quinoline rings typically follows well-known named reactions. For instance, the Fischer indole synthesis utilizes arylhydrazines and ketones or aldehydes, while the Doebner-von Miller and Skraup syntheses for quinolines start with anilines and α,β-unsaturated carbonyl compounds or glycerol, respectively. Extensive searches of chemical databases and literature did not yield established protocols where 4-(4-Chlorobenzyl)aniline is a direct reactant for the formation of these specific heterocyclic systems.

Benzimidazole (B57391) and Benzoxazole (B165842) Systems

The synthesis of the benzimidazole core structure fundamentally requires the reaction of an ortho-phenylenediamine with a carboxylic acid or aldehyde. Similarly, benzoxazole synthesis involves the cyclization of an ortho-aminophenol. The molecular structure of 4-(4-Chlorobenzyl)aniline, which is a monoamine without the required ortho-disubstitution, makes it unsuitable as a direct precursor for the formation of these fused heterocyclic rings through traditional synthetic routes.

Pyrazole (B372694) and Triazole Frameworks

The formation of pyrazole and 1,2,4-triazole (B32235) rings generally involves condensation reactions with hydrazine (B178648) or its derivatives. For example, the Knorr pyrazole synthesis uses a hydrazine and a β-ketoester. While some complex final molecules may contain a 4-chlorobenzyl moiety, the literature does not support the use of 4-(4-Chlorobenzyl)aniline as the primary starting material for building these specific heterocyclic frameworks from the ground up. Research into novel triazole derivatives often involves precursors that already contain a triazole ring or are built from small, nitrogen-rich molecules. researchgate.net

Development of Novel Organic Ligands and Reagents Utilizing 4-(4-Chlorobenzyl)aniline

Integration into Polymeric Structures and Advanced Materials Research

The utility of a compound in polymer science often depends on its ability to act as a monomer in polymerization reactions, such as polycondensation or addition polymerization. This typically requires the presence of two or more reactive functional groups.

Monomer Synthesis for Polycondensation Reactions

4-(4-Chlorobenzyl)aniline possesses a single primary amine group. For it to serve as a monomer in traditional polycondensation reactions (to form polyamides or polyimines, for example), it would need to be chemically modified to introduce a second reactive group, or be used in conjunction with a co-monomer possessing more than two reactive sites. A search of the literature on polymer chemistry and materials science did not reveal any studies where 4-(4-Chlorobenzyl)aniline is used as a monomer for creating polymeric structures.

Incorporation into Organic Semiconductor Precursors (e.g., OLED materials)

The development of organic light-emitting diodes (OLEDs) and other organic electronic devices relies on the design and synthesis of novel organic semiconductor materials with tailored properties. researchgate.net Aniline (B41778) derivatives are a crucial class of building blocks for these materials, particularly for hole transport materials (HTMs), which facilitate the movement of positive charge carriers (holes) within the device. researchgate.netmdpi.com The fundamental structure of 4-(4-Chlorobenzyl)aniline, featuring a triphenylamine-like core, suggests its potential as a precursor for such applications.

The design of effective HTMs often involves the creation of larger, conjugated molecules where multiple aniline or carbazole (B46965) units are linked together. google.com These extended π-conjugated systems are essential for efficient charge transport. chemborun.com While direct applications of 4-(4-Chlorobenzyl)aniline in commercial OLEDs are not widely documented, its structure provides a foundation for creating more complex derivatives. The aniline nitrogen can be functionalized to build up larger molecules, a common strategy in the synthesis of materials for organic electronics. mdpi.com

The key structural components of 4-(4-Chlorobenzyl)aniline each play a potential role in the properties of a resulting organic semiconductor:

Aniline Moiety: The nitrogen atom and the attached phenyl ring form the core of a triarylamine-like structure, which is a well-established functional group for facilitating hole transport. chemborun.com

Benzyl (B1604629) Group: This group provides a non-coplanar structure, which can be beneficial in preventing strong intermolecular interactions that can lead to crystallization and degrade the performance of thin films in OLED devices. chemborun.com

Chlorine Substituent: The presence of a halogen atom can influence the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning of energy levels is critical for matching the different layers within an OLED to ensure efficient charge injection and transport.

The synthesis of advanced hole transport materials often involves metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to link various aromatic building blocks. researchgate.net 4-(4-Chlorobenzyl)aniline could serve as a key intermediate in these synthetic pathways, allowing for the introduction of its specific structural and electronic features into a larger, more complex hole-transporting molecule.

Table 1: Potential Contributions of 4-(4-Chlorobenzyl)aniline's Structural Features to Organic Semiconductor Properties

| Structural Feature | Potential Role in Organic Semiconductors |

| Aniline Group | Forms the basis of a hole-transporting triarylamine core. |

| Benzyl Moiety | Introduces a non-planar geometry to inhibit crystallization in thin films. |

| Chlorine Atom | Allows for the tuning of molecular energy levels (HOMO/LUMO) for better device performance. |

| Aromatic Rings | Contribute to the overall π-conjugated system necessary for charge transport. |

Role in Supramolecular Assembly Research

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. unam.mx The study of these interactions is fundamental to crystal engineering, which aims to design and synthesize solid materials with predictable structures and properties. mdpi.com The molecular structure of 4-(4-Chlorobenzyl)aniline and its derivatives makes them interesting subjects for research in this field.

The crystal packing of molecules is determined by a variety of weak, non-covalent interactions. unam.mx In derivatives of 4-(4-Chlorobenzyl)aniline, several such interactions can be anticipated to play a significant role in their self-assembly:

Hydrogen Bonding: While the parent molecule has a secondary amine proton that can participate in hydrogen bonding, derivatives often incorporate other functional groups capable of forming stronger hydrogen bonds, such as C—H⋯O interactions. nih.gov

π-π Stacking: The presence of multiple aromatic rings allows for π-π stacking interactions, where the electron clouds of adjacent rings attract each other. These interactions are a significant driving force in the packing of many aromatic compounds. nih.gov

Halogen Bonding and other Halogen Interactions: The chlorine atom can participate in various non-covalent interactions, including halogen bonding and other weaker contacts, which can influence the orientation of molecules in the crystal. researchgate.net

Research on the crystal structures of related benzylideneanilines reveals that the interplay of these weak forces dictates the final supramolecular architecture. nih.govresearchgate.net For instance, in the crystal structure of (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline, the packing is stabilized by both weak C—H⋯O interactions and π-π stacking interactions between the benzene (B151609) rings. nih.gov The specific geometry and electronic nature of the substituents on the aromatic rings can direct the formation of different packing motifs. researchgate.net

The study of how molecules like 4-(4-Chlorobenzyl)aniline and its derivatives assemble in the solid state provides valuable insights into the fundamental principles of molecular recognition and crystal growth. unam.mx This knowledge is crucial for the rational design of new materials with desired optical, electronic, or mechanical properties.

Table 2: Key Non-Covalent Interactions in the Supramolecular Assembly of Aromatic Amines

| Interaction Type | Description | Relevance to 4-(4-Chlorobenzyl)aniline |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a more electronegative atom. | The N-H group can act as a hydrogen bond donor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The multiple phenyl rings can engage in stacking. nih.gov |

| C-H···π Interactions | A weak interaction between a C-H bond and a π-system. | The numerous C-H bonds and aromatic rings provide ample opportunity for these interactions. researchgate.net |

| Halogen Interactions | Interactions involving the chlorine atom, including halogen bonding. | The chloro-substituent can act as a halogen bond donor or participate in other electrostatic interactions. researchgate.net |

Theoretical and Computational Investigations of 4 4 Chlorobenzyl Aniline

Quantum Chemical Studies of Electronic Structure and Reactivity

A thorough review of published research revealed no specific studies focused on the quantum chemical properties of 4-(4-Chlorobenzyl)aniline.

Density Functional Theory (DFT) Calculations on Molecular Conformation

No published studies utilizing Density Functional Theory (DFT) to calculate the molecular conformation of 4-(4-Chlorobenzyl)aniline could be identified. Therefore, no data tables on its optimized geometric parameters, such as bond lengths and dihedral angles, are available.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

There are no available Frontier Molecular Orbital (FMO) analyses for 4-(4-Chlorobenzyl)aniline in the scientific literature. Consequently, information regarding the energies of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and predictions of its reactivity or potential reaction pathways based on FMO theory have not been reported.

Molecular Dynamics Simulations of Intermolecular Interactions

A search for molecular dynamics (MD) simulation studies investigating the intermolecular interactions of 4-(4-Chlorobenzyl)aniline did not yield any results. There are no published data on its behavior in different solvent environments or its interaction with biological macromolecules.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration in Chemical Libraries

No cheminformatics or Quantitative Structure-Activity Relationship (QSAR) studies that include 4-(4-Chlorobenzyl)aniline within chemical libraries were found in the reviewed literature. As a result, there is no information available regarding its potential biological activities or the structural features that might contribute to any such activities.

Advanced Analytical Methodologies for Research on 4 4 Chlorobenzyl Aniline and Its Derivatives

Development of High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the chemical identity and unraveling the intricate structural details of newly synthesized derivatives of 4-(4-Chlorobenzyl)aniline.

Advanced NMR Spectroscopic Pulse Sequences for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. nih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide basic structural information, the increasing complexity of 4-(4-Chlorobenzyl)aniline derivatives often requires more advanced techniques for unambiguous characterization. researchgate.netsemanticscholar.org

Two-dimensional (2D) NMR experiments are indispensable for elucidating the connectivity and spatial relationships of atoms within complex derivatives. researchgate.net Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton coupling networks, helping to identify spin systems within the molecule. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to correlate proton signals with their directly attached or more distant carbon atoms, respectively. These methods are critical for assigning quaternary carbons and piecing together the molecular skeleton, especially in derivatives with multiple substituents or complex heterocyclic moieties. researchgate.net The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY, provides information about the spatial proximity of atoms, which is vital for determining stereochemistry and conformational preferences in solution. diva-portal.org

Table 1: Application of Advanced 2D NMR Techniques for a Hypothetical Derivative

| NMR Experiment | Information Obtained | Application to 4-(4-Chlorobenzyl)aniline Derivatives |

| COSY | Reveals ³JHH (proton-proton) couplings. | Establishes connectivity of protons on the aromatic rings and substituents. |

| TOCSY | Correlates all protons within a spin system. | Identifies all protons belonging to a specific aromatic ring, even if signals overlap. |

| HSQC | Shows correlations between protons and their directly attached carbons. | Unambiguously assigns carbon signals for all protonated carbons in the molecule. |

| HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Establishes connectivity between different fragments of the molecule, such as linking substituents to the aromatic rings. |

| NOESY | Identifies protons that are close in space. | Determines the preferred conformation and stereochemistry of bulky or flexible derivatives. |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. For compounds like 4-(4-Chlorobenzyl)aniline, which contains two chlorine atoms, HRMS is particularly valuable for analyzing the distinct isotopic pattern of chlorine. acs.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.

This natural distribution results in a characteristic isotopic signature in the mass spectrum. For a molecule containing two chlorine atoms, the expected isotopic pattern for the molecular ion cluster (M, M+2, M+4) can be calculated. The presence of this specific pattern provides definitive evidence for the number of chlorine atoms in the molecule. Techniques like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) can be used to perform compound-specific isotope analysis of chlorine (CSIA-Cl), which can help in identifying and tracing sources of chlorinated organic pollutants. nih.govresearchgate.net The high resolving power of HRMS is also crucial to separate isobaric interferences, ensuring accurate isotopic ratio measurements. acs.org

Table 2: Theoretical Isotopic Distribution for a Molecule with Two Chlorine Atoms (e.g., C₁₃H₁₁Cl₂N)

| Ion | Isotopic Composition | Relative Abundance (%) |

| M | (³⁵Cl)(³⁵Cl) | 100.0 |

| M+2 | (³⁵Cl)(³⁷Cl) | 65.0 |

| M+4 | (³⁷Cl)(³⁷Cl) | 10.5 |

Chromatographic Method Development for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for determining the purity of 4-(4-Chlorobenzyl)aniline and for separating its various isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for both purity assessment and preparative purification. researchgate.netnih.gov

Method development often involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water with acid modifiers), flow rate, and detector wavelength to achieve optimal separation of the main compound from any impurities or isomers. ijrpc.comresearchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

While 4-(4-Chlorobenzyl)aniline itself is not chiral, its derivatives can contain stereocenters, leading to the formation of enantiomers. Since enantiomers often exhibit different biological activities, it is critical to separate and quantify them. americanpharmaceuticalreview.com Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Common CSPs are based on polysaccharides, cyclodextrins, or macrocyclic antibiotics. acs.org The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase to achieve baseline resolution of the enantiomers. americanpharmaceuticalreview.com Detectors such as UV-Vis or circular dichroism (CD) can be used for quantification. nih.gov

Preparative Chromatography for Scalable Purification

For applications requiring larger quantities of highly pure 4-(4-Chlorobenzyl)aniline or its derivatives, preparative HPLC is employed for isolation and purification. thermofisher.com The process involves scaling up an analytical HPLC method to a larger preparative column. lcms.cz

Successful scaling requires a systematic approach, considering factors like column dimensions, particle size of the stationary phase, and flow rate. The goal is to maximize throughput (the amount of purified compound per unit time) while maintaining the required purity and yield. phenomenex.com Column loadability, which is the maximum amount of sample that can be injected onto the column without compromising separation, is a critical parameter to determine during method development. phenomenex.com

Table 3: Example of Scaling Parameters from Analytical to Preparative HPLC

| Parameter | Analytical Scale | Preparative Scale | Scaling Factor |

| Column I.D. | 4.6 mm | 21.2 mm | (21.2² / 4.6²) ≈ 21.2 |

| Flow Rate | 1.0 mL/min | 21.2 mL/min | 21.2 |

| Sample Load | 2 mg | 42.4 mg | 21.2 |

| Solvent Consumption | ~15 mL/run | ~318 mL/run | 21.2 |

Crystallographic Studies and Solid-State Characterization of New Forms

The solid-state properties of a compound can significantly influence its stability, solubility, and bioavailability. Crystallographic studies are performed to understand the three-dimensional arrangement of molecules in the crystal lattice and to identify different solid forms such as polymorphs, solvates, or hydrates. chemrxiv.org

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of new forms of 4-(4-Chlorobenzyl)aniline derivatives. researchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. Other techniques are used for bulk solid-state characterization. Powder X-ray diffraction (PXRD) is used to identify the crystalline phase and assess sample purity. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transitions, melting points, and thermal stability. researchgate.net

Table 4: Representative Data from Solid-State Characterization of a Benzylidene Aniline (B41778) Derivative researchgate.net

| Analysis Technique | Parameter | Observed Value/Result |

| Single-Crystal XRD | Crystal System | Monoclinic |

| Space Group | P2₁/c | |

| Thermal Analysis (TGA) | Thermal Stability | Stable up to a specific decomposition temperature. |

| Spectroscopy (FTIR) | Functional Groups | Confirmed the presence of characteristic C=N, C-Cl, and N-H bonds. |

Single-Crystal X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and the conformation of molecules, as well as insights into intermolecular interactions that govern the crystal packing. For 4-(4-Chlorobenzyl)aniline and its derivatives, SC-XRD is crucial for establishing an exact structural identity and understanding structure-property relationships.

Research on derivatives of 4-(4-Chlorobenzyl)aniline, such as Schiff bases, has utilized SC-XRD to elucidate their molecular geometries. For instance, the analysis of analogous structures like N-benzylaniline derivatives reveals that the molecules are typically non-planar. researchgate.net The two phenyl rings are often twisted relative to each other, a conformation that significantly influences the molecule's electronic properties and how it packs in the solid state.

In the crystal lattice, the arrangement of molecules is stabilized by a network of non-covalent interactions. These can include conventional hydrogen bonds, if suitable donor and acceptor atoms are present, as well as weaker C—H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. These forces collectively build the supramolecular architecture, which dictates the material's bulk properties.

Below is a representative data table for a related aniline derivative, illustrating the type of information obtained from a single-crystal XRD experiment.

Representative Crystallographic Data for an N-Benzylaniline Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₃N |

| Formula Weight | 183.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.8185 |

| b (Å) | 5.7911 |

| c (Å) | 19.3911 |

| β (°) | 103.338 |

| Volume (ų) | 2056.24 |

| Z (Molecules per unit cell) | 8 |

Data sourced from a study on N-Benzylaniline, a structurally related compound. researchgate.net

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is an essential and widely used technique for the characterization of crystalline materials. It is particularly vital for the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.net Different polymorphs of the same compound can possess distinct physical properties, including solubility, melting point, and stability, which makes polymorphism a critical area of study in pharmaceutical and materials science. rigaku.com

While specific polymorphism studies on 4-(4-Chlorobenzyl)aniline are not widely documented, PXRD remains the primary tool for such investigations on it or any of its new derivatives. The process involves exposing a powdered sample of the material to X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting pattern is a unique fingerprint for a specific crystalline phase. researchgate.net

If a derivative of 4-(4-Chlorobenzyl)aniline were to crystallize in different forms (e.g., Form I and Form II), each polymorph would produce a distinct PXRD pattern. rigaku.com By comparing the peak positions and relative intensities in the patterns, scientists can identify the specific polymorph present, determine the purity of a sample, or study transformations between polymorphic forms under different conditions like heat or pressure. mdpi.com

The following table provides a hypothetical example of PXRD data for two different polymorphs of a 4-(4-Chlorobenzyl)aniline derivative to illustrate how they would be distinguished.

Hypothetical PXRD Peak Data for Two Polymorphs

| Characteristic Peaks 2θ (°) - Form I | Relative Intensity - Form I | Characteristic Peaks 2θ (°) - Form II | Relative Intensity - Form II |

|---|---|---|---|

| 8.1 | Medium | 9.5 | High |

| 12.3 | High | 13.4 | Medium |

| 16.2 | High | 18.9 | High |

| 19.8 | Low | 21.1 | Medium |

Emerging Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems for 4-(4-Chlorobenzyl)aniline Functionalization

The functionalization of 4-(4-Chlorobenzyl)aniline is pivotal for synthesizing new derivatives with tailored properties. Current research is moving beyond traditional methods to explore more sophisticated and efficient catalytic systems.

A significant area of focus is the use of photoredox catalysis . This approach utilizes visible light to initiate reactions under mild conditions, offering a sustainable alternative to conventional thermal methods. acs.orgnih.govnih.gov For diarylamines like 4-(4-Chlorobenzyl)aniline, photoredox catalysis can enable unique transformations, such as cascade reactions involving sp² C-H bond functionalization to construct complex heterocyclic structures like acridines. acs.orgnih.gov This method facilitates the formation of new carbon-carbon bonds efficiently. acs.org Organic photoredox catalysts, in particular, present a cost-effective option for achieving these transformations, although they may sometimes require higher catalyst loadings compared to their inorganic counterparts. nih.govacs.org

Another key direction is the development of advanced transition-metal-catalyzed cross-coupling reactions. While established methods like Buchwald-Hartwig amination are valuable, researchers are exploring novel catalysts to enhance reaction scope and efficiency. Gold-palladium alloy nanoparticles, for instance, have shown promise in the synthesis of diarylamines through acceptorless dehydrogenative aromatization, a process that generates hydrogen gas as the only byproduct, highlighting its environmentally benign nature. rsc.org

Direct C-H functionalization remains a primary goal in organic synthesis as it streamlines synthetic routes by avoiding pre-functionalization steps. For molecules like 4-(4-Chlorobenzyl)aniline, this involves using a directing group to guide a catalyst to a specific C-H bond, allowing for precise molecular editing. The inherent amino group in the aniline (B41778) structure can serve this purpose, directing functionalization to its ortho positions.

| Catalytic Strategy | Description | Potential Application for 4-(4-Chlorobenzyl)aniline | Key Advantage |

|---|---|---|---|

| Photoredox Catalysis | Uses light to drive chemical reactions, often enabling transformations not possible with traditional heating. acs.orgnih.govnih.gov | C-H functionalization and construction of complex heterocyclic systems. acs.orgnih.gov | Mild reaction conditions, high selectivity, sustainable. nih.gov |

| Bimetallic Nanoparticle Catalysis | Employs alloy nanoparticles (e.g., Au-Pd) to catalyze reactions like dehydrogenative aromatization. rsc.org | Synthesis of substituted diarylamines from various precursors. rsc.org | High efficiency, reusability, and environmentally friendly byproducts (H₂). rsc.org |

| Traceless Directing Group Strategy | Utilizes a temporary directing group (e.g., nitroso) to achieve ortho C-H functionalization, which is later removed. | Selective introduction of functional groups at the ortho-position of the aniline ring. | High regioselectivity without permanent modification of the substrate. |

Application in Functional Materials Design and Advanced Chemical Technologies

The distinct molecular architecture of 4-(4-Chlorobenzyl)aniline makes it a promising candidate for the development of novel functional materials. Its derivatives are being explored for applications in electronics, polymer science, and sensing technologies.

In the realm of polymer science , aniline derivatives are precursors to polyanilines, a class of conducting polymers. nih.govrsc.org By incorporating the 4-(4-chlorobenzyl) moiety, researchers can systematically tune the electronic properties, solubility, and morphology of the resulting polymers. nih.gov Such modifications are crucial for applications in organic electronics, including sensors and anti-corrosion coatings. The substituent on the aniline ring directly impacts the polymer's characteristics, influencing its structure from heterogeneous and hierarchical to more uniform spherical morphologies. nih.govrsc.org

Furthermore, derivatives of 4-(4-Chlorobenzyl)aniline are being investigated for their nonlinear optical (NLO) properties. Organic NLO materials are essential for applications in telecommunications and optical computing. Schiff bases derived from substituted anilines and aldehydes, such as 4-bromo-4'-chloro benzylidene aniline, have demonstrated significant NLO activity. researchgate.net The synthesis of such compounds allows for the fine-tuning of molecular polarity and crystal packing, which are critical for enhancing NLO effects.

The structure of 4-(4-Chlorobenzyl)aniline also lends itself to the creation of advanced materials for chemical sensing. Polymers derived from substituted anilines have shown high sensitivity to analytes like ammonia (B1221849) and moisture. nih.govrsc.org This sensitivity arises from changes in the polymer's conductivity upon exposure to the analyte, making them suitable for use in thin-film chemical sensors. rsc.org

Integration of Machine Learning and AI in Predicting Reactivity and Synthetic Routes Involving 4-(4-Chlorobenzyl)aniline

Reactivity Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcome of new transformations with high accuracy. researchgate.netukcatalysishub.co.uk For instance, an algorithm could predict the yield and selectivity of a Buchwald-Hartwig amination reaction involving a 4-(4-Chlorobenzyl)aniline derivative under various conditions, saving significant experimental effort. digitellinc.com These predictive models are becoming increasingly sophisticated, incorporating 3D molecular geometries to better forecast reaction outcomes. researchgate.net By analyzing patterns in successful and failed reactions, these systems can identify key factors that govern reactivity, offering insights that may not be immediately obvious to a human chemist. nih.gov

Accelerating Discovery: The combination of AI with automated synthesis robots presents a frontier in chemical research. nih.gov An integrated system could use an ML algorithm to predict promising new reactions, which are then physically carried out and analyzed by a robot. nih.gov The real-time results are fed back into the model, allowing it to learn and refine its predictions in a closed loop. This approach can rapidly explore the vast chemical space around the 4-(4-Chlorobenzyl)aniline scaffold, potentially leading to the discovery of new reactions and molecules with desirable properties. nih.gov

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | ML models predict the yield, selectivity, and feasibility of a chemical reaction based on reactants, catalysts, and conditions. researchgate.netukcatalysishub.co.uknih.gov | Reduces the number of trial-and-error experiments, saving time and resources. |

| Retrosynthetic Analysis | AI algorithms propose step-by-step synthetic pathways to a target molecule. pharmafeatures.comresearchgate.netchemrxiv.orgnih.govnih.gov | Uncovers novel and more efficient synthetic routes; democratizes synthetic planning. |

| Automated Discovery | Integration of AI with robotic platforms to autonomously design, execute, and analyze experiments. nih.gov | Dramatically accelerates the discovery of new reactions and functional molecules. |

Sustainable and Scalable Production Methodologies for Industrial Research and Development

As the potential applications of 4-(4-Chlorobenzyl)aniline expand, the need for sustainable and scalable production methods becomes paramount. Green chemistry principles are at the forefront of this effort, aiming to minimize environmental impact while ensuring economic viability. mdpi.comresearchgate.net

Greener Synthetic Routes: Research is focused on replacing hazardous reagents and solvents with more environmentally benign alternatives. nih.gov This includes the development of catalytic processes that operate under milder conditions and reduce waste. researchgate.net For example, the synthesis of diarylamines can be achieved using catalytic systems that avoid stoichiometric reagents and generate minimal byproducts. rsc.org The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers exceptional selectivity and efficiency under eco-friendly conditions. nih.gov

Process Intensification: Technologies like microwave-assisted synthesis and flow chemistry are being explored to make the production of aniline derivatives more efficient. mdpi.com Microwave irradiation can significantly accelerate reaction times and improve yields, often reducing the need for harsh solvents. mdpi.com Flow chemistry, where reactants are continuously passed through a reactor, allows for precise control over reaction parameters, leading to better consistency, higher yields, and enhanced safety compared to traditional batch processing.

Atom Economy and Waste Reduction: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. mdpi.comresearchgate.net Synthetic strategies are being redesigned to improve atom economy. For instance, acceptorless dehydrogenative coupling reactions are highly atom-economical as they avoid the use of external oxidants and produce only hydrogen as a byproduct. rsc.org Evaluating metrics like the Environmental Factor (E-factor), which quantifies the amount of waste generated per kilogram of product, helps in assessing and improving the sustainability of a manufacturing process. researchgate.net

These sustainable methodologies are crucial for translating laboratory-scale synthesis into viable industrial production, ensuring that the benefits of 4-(4-Chlorobenzyl)aniline and its derivatives can be realized without imposing a significant environmental burden. ejcmpr.com

Q & A

Q. What are the common synthetic methods for preparing 4-(4-chlorobenzyl)aniline, and how can reaction conditions be optimized?

Answer: 4-(4-Chlorobenzyl)aniline is typically synthesized via reductive amination or alkylation reactions . A widely used method involves reacting aniline with 4-chlorobenzaldehyde in the presence of a catalyst (e.g., Pd/NiO) under a hydrogen atmosphere . Key optimization parameters include:

- Catalyst loading (e.g., 1.1 wt% Pd/NiO for high yield) .

- Reaction temperature (25–80°C) and solvent selection (ethanol or toluene) .

- Purification : Filtration and recrystallization from ethanol yield >95% purity .

For alkylation, 4-chlorobenzyl chloride is reacted with 4-hydroxyacetophenone using K₂CO₃ as a base in ethanol .

Q. What purification and isolation techniques are effective for 4-(4-chlorobenzyl)aniline?

Answer:

- Filtration : Remove catalyst residues after reactions (e.g., Pd/NiO) .

- Recrystallization : Use ethanol or cold water to precipitate the product .

- Chromatography : HPLC or column chromatography resolves complex mixtures, especially for derivatives .

- Evaporation : Direct solvent evaporation under reduced pressure preserves product stability .

Q. How is 4-(4-chlorobenzyl)aniline characterized analytically?

Answer:

- NMR Spectroscopy : Confirm structure via ¹H NMR signals (e.g., δ 4.32 ppm for benzyl CH₂, δ 7.32 ppm for aromatic protons) .

- GC/MS : Verify molecular ion peaks (e.g., m/z 233 for the parent compound) .

- IR Spectroscopy : Identify NH₂ stretches (~3355 cm⁻¹) and C-Cl bonds .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Answer:

- 2D NMR (e.g., COSY, HSQC) distinguishes overlapping signals in aromatic regions .

- Isotopic labeling or deuterated solvents reduce signal splitting artifacts .

- Cross-validate with computational tools (e.g., DFT for predicting chemical shifts) .

Q. What strategies are used to design 4-(4-chlorobenzyl)aniline derivatives for enhanced biological activity?

Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to improve antibacterial potency .

- Hybridization : Combine with azobenzene or biphenyl moieties to target bacterial membranes .

- Pharmacokinetic optimization : Modify logP via substituents (e.g., methoxy groups) to enhance bioavailability .

Q. How can reaction pathways and byproducts be analyzed in complex syntheses?

Answer:

- Reaction monitoring : Use TLC or in-situ FTIR to detect intermediates .

- Mass spectrometry : Identify byproducts (e.g., over-alkylated species) .

- Kinetic studies : Vary temperature/time to map mechanistic steps (e.g., SN2 vs. radical pathways) .

Q. What methodologies are recommended for evaluating the bioactivity of 4-(4-chlorobenzyl)aniline derivatives?

Answer:

Q. How can low yields in large-scale syntheses be addressed?

Answer:

- Catalyst recycling : Recover Pd/NiO via centrifugation to reduce costs .

- Solvent optimization : Switch to DMF or THF for better solubility of intermediates .

- Process intensification : Use flow reactors to enhance mixing and heat transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.